molecular formula C36H54N8O6S B14330602 Substance P (6-11), orn(6)- CAS No. 102979-72-6

Substance P (6-11), orn(6)-

Cat. No.: B14330602
CAS No.: 102979-72-6
M. Wt: 726.9 g/mol
InChI Key: HPOCYHUDQWANBX-IIZANFQQSA-N
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Description

Substance P (6-11), orn(6)- is a synthetic fragment of the neuropeptide Substance P. It is a hexapeptideamide that targets the neurokinin 1 receptor, leading to various physiological effects such as motoneuron depolarization and hypotensive effects . This compound is of significant interest in pharmacology and neuroscience due to its role in modulating pain and inflammatory responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Substance P (6-11), orn(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

While specific industrial production methods for Substance P (6-11), orn(6)- are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS but with optimizations for yield, purity, and cost-effectiveness. Techniques such as automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly employed.

Chemical Reactions Analysis

Types of Reactions

Substance P (6-11), orn(6)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Substance P (6-11), orn(6)- has a wide range of scientific research applications:

Mechanism of Action

Substance P (6-11), orn(6)- exerts its effects primarily through the neurokinin 1 receptor. Upon binding to this receptor, it activates intracellular signaling pathways, including the c-jun-N-terminal kinase (JNK) pathway. This activation leads to various cellular responses such as motoneuron depolarization, hypotensive effects, and modulation of pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Substance P (6-11), orn(6)- is unique due to its specific sequence and modifications, which confer distinct receptor binding properties and physiological effects. Unlike the full-length Substance P, this fragment selectively targets the neurokinin 1 receptor, making it a valuable tool for studying receptor-specific actions and developing targeted therapies .

Properties

CAS No.

102979-72-6

Molecular Formula

C36H54N8O6S

Molecular Weight

726.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide

InChI

InChI=1S/C36H54N8O6S/c1-23(2)19-28(35(49)42-27(32(39)46)16-18-51-3)41-31(45)22-40-34(48)29(20-24-11-6-4-7-12-24)44-36(50)30(21-25-13-8-5-9-14-25)43-33(47)26(38)15-10-17-37/h4-9,11-14,23,26-30H,10,15-22,37-38H2,1-3H3,(H2,39,46)(H,40,48)(H,41,45)(H,42,49)(H,43,47)(H,44,50)/t26-,27-,28-,29-,30-/m0/s1

InChI Key

HPOCYHUDQWANBX-IIZANFQQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN)N

Origin of Product

United States

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